molecular formula C18H22O6 B8247930 Diethyl 2,5-bis(allyloxy)terephthalate

Diethyl 2,5-bis(allyloxy)terephthalate

Cat. No.: B8247930
M. Wt: 334.4 g/mol
InChI Key: BPBRBRUYQKQJIX-UHFFFAOYSA-N
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Description

Diethyl 2,5-bis(allyloxy)terephthalate is an organic compound with the molecular formula C18H22O6 It is a derivative of terephthalic acid, where the hydrogen atoms on the 2 and 5 positions of the benzene ring are replaced by allyloxy groups, and the carboxylic acid groups are esterified with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-bis(allyloxy)terephthalate can be synthesized through a multi-step process. The initial step involves the esterification of 2,5-dihydroxyterephthalic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form diethyl 2,5-dihydroxyterephthalate. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification and etherification reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-bis(allyloxy)terephthalate undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups can yield diethyl 2,5-diformylterephthalate or diethyl 2,5-dicarboxyterephthalate .

Scientific Research Applications

Diethyl 2,5-bis(allyloxy)terephthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,5-bis(allyloxy)terephthalate involves its ability to undergo various chemical transformations due to the presence of reactive allyloxy and ester groups. These functional groups can interact with different molecular targets and pathways, facilitating the formation of new bonds and structures. In materials science, its incorporation into polymer networks allows for dynamic structural changes in response to external stimuli such as pressure, temperature, and light .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,5-dihydroxyterephthalate: A precursor in the synthesis of diethyl 2,5-bis(allyloxy)terephthalate.

    Diethyl terephthalate: Lacks the allyloxy groups and is used in the production of polyethylene terephthalate (PET).

    2,5-Bis(allyloxy)terephthalic acid: Similar structure but with carboxylic acid groups instead of ester groups.

Uniqueness

This compound is unique due to the presence of both allyloxy and ester functional groups, which confer distinct reactivity and potential for structural transformations. This makes it particularly valuable in the development of advanced materials and coordination polymers .

Properties

IUPAC Name

diethyl 2,5-bis(prop-2-enoxy)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-5-9-23-15-11-14(18(20)22-8-4)16(24-10-6-2)12-13(15)17(19)21-7-3/h5-6,11-12H,1-2,7-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBRBRUYQKQJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OCC=C)C(=O)OCC)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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